3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI)
Description
3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further attached to a 4-(tert-butyl)phenyl moiety.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-15(2,3)12-4-6-13(7-5-12)16-14(17)11-8-9-18-10-11/h4-10H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXXYYHTFGPPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) typically involves the reaction of 3-thiophenecarboxylic acid with N-[4-(1,1-dimethylethyl)phenyl]amine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
3-Thiophenecarboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can act as dual inhibitors of kinases involved in cancer progression. They bind to the ATP-binding site of kinases, disrupting their activity and inhibiting cell proliferation.
Case Study : A study investigated the synthesis of thiophene carboxamide derivatives and their effects on cancer cell lines. The results demonstrated significant inhibition of cell growth in various cancer types, suggesting that 3-Thiophenecarboxamide could serve as a lead compound for further development as an anticancer drug .
Antioxidant Properties
The antioxidant capabilities of thiophene derivatives are noteworthy. In a comparative study using the ABTS method, certain derivatives exhibited significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (%) |
|---|---|
| 3-Thiophenecarboxamide | 62.0 |
| Ascorbic Acid (Control) | 100 |
This data indicates that 3-Thiophenecarboxamide has promising antioxidant properties, which can be beneficial in therapeutic applications .
Antibacterial Activity
Thiophene derivatives have also been evaluated for their antibacterial properties against various pathogens. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study : In a recent investigation, 3-Thiophenecarboxamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant antibacterial activity compared to standard antibiotics .
Data Table: Antibacterial Activity Against Pathogens
| Compound | S. aureus Inhibition (%) | E. coli Inhibition (%) |
|---|---|---|
| 3-Thiophenecarboxamide | 40.0 | 25.0 |
| Ampicillin (Control) | 75.0 | 60.0 |
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxamide,N-[4-(1,1-dimethylethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
The compound shares key structural motifs with several agrochemicals, particularly the presence of a tert-butylphenyl group and a heterocyclic core. Below is a comparative analysis:
Key Observations :
- The tert-butylphenyl group is a common hydrophobic moiety across analogs, enhancing lipid solubility and target binding .
- The heterocyclic core (thiophene vs. pyrazole, pyridazinone, or morpholine) influences electronic properties and bioactivity. Thiophene’s electron-rich nature may enhance interactions with biological targets compared to furan or benzene derivatives .
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP values, favoring membrane permeability. For example, Fenpropimorph (logP ≈ 5.5) and Tebufenpyrad (logP ≈ 4.8) exhibit high lipophilicity, while the target compound’s logP is estimated at 4–5.
- Stability : The carboxamide group may confer resistance to hydrolysis compared to ester-containing analogs (e.g., pyridaben’s methylthio group) .
Biological Activity
3-Thiophenecarboxamide, N-[4-(1,1-dimethylethyl)phenyl]-(9CI) is a compound with significant biological activity and potential therapeutic applications. Identified by its CAS number 717827-11-7, this compound exhibits various pharmacological properties that warrant detailed investigation.
- Molecular Formula : C15H17NOS
- Molecular Weight : 273.37 g/mol
- Structure : The compound features a thiophene ring connected to a carboxamide group and a tert-butylphenyl moiety.
Biological Activity Overview
The biological activity of 3-Thiophenecarboxamide has been studied in various contexts, including its antibacterial properties and potential use in cancer therapies.
Antibacterial Activity
Research indicates that the compound possesses notable antibacterial effects. It has been tested against different bacterial strains, showing efficacy in inhibiting growth and reducing viability.
Table 1: Antibacterial Activity of 3-Thiophenecarboxamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus pumilus | 16 µg/mL |
The precise mechanism by which 3-Thiophenecarboxamide exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the thiophene moiety plays a crucial role in disrupting bacterial cell wall synthesis or function.
Case Studies
-
Study on Antibacterial Properties :
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various thiophene derivatives, including 3-Thiophenecarboxamide. The results demonstrated that the compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as an antibiotic agent . -
Cancer Cell Line Study :
Another investigation assessed the cytotoxic effects of 3-Thiophenecarboxamide on cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology .
Safety and Toxicity
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of 3-Thiophenecarboxamide. Current data suggest moderate toxicity levels; however, further research is needed to establish safe dosage ranges for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 3-Thiophenecarboxamide,N-[4-(tert-butyl)phenyl]-(9CI), and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a thiophene carboxylic acid derivative with a tert-butylphenyl amine. Key steps include:
- Thiophene activation : Use carbodiimides (e.g., DCC) or coupling reagents like HATU to activate the carboxylic acid group for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization ensures high purity. For example, tert-butylphenyl intermediates (e.g., ) are purified using silica gel chromatography with hexane/ethyl acetate gradients .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- NMR : H and C NMR identify substituents on the thiophene and tert-butylphenyl groups. For example, tert-butyl protons appear as a singlet at ~1.3 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state (if crystals are obtainable) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiophenecarboxamide derivatives?
- Methodological Answer : Discrepancies in biological data may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For instance, highlights the use of in vitro kinase assays to validate target engagement .
- Structural analogs : Compare activities of derivatives (e.g., tert-butyl vs. other substituents) to identify structure-activity relationships (SAR).
- Metabolic stability : Evaluate hepatic microsomal stability to rule out rapid degradation artifacts .
Q. How can computational modeling predict the reactivity of the thiophene ring in electrophilic substitution reactions?
- Methodological Answer : Computational approaches include:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. The sulfur atom in the thiophene ring often directs electrophiles to the 2- or 5-positions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.
- Reactivity descriptors : Use Fukui indices to predict regioselectivity in reactions like halogenation or nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
